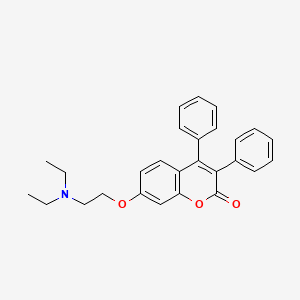
Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- is a synthetic derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives typically involves several key reactions, including the Knoevenagel condensation, Pechmann condensation, and Perkin reaction. For the specific compound Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl-, the synthesis may involve the following steps:
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a malonic acid derivative in the presence of a base to form a coumarin core.
Aromatic Substitution: The addition of the diphenyl groups can be accomplished through aromatic substitution reactions, often using Friedel-Crafts acylation or alkylation.
Industrial Production Methods
Industrial production of coumarin derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydrocoumarins or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield coumarin quinones, while reduction can produce dihydrocoumarins .
Scientific Research Applications
Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in studying enzyme interactions and as a marker in biological assays.
Medicine: Investigated for its potential as an anti-cancer agent and in the treatment of other diseases.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial applications
Mechanism of Action
The mechanism of action of Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit aromatase, an enzyme involved in estrogen biosynthesis, making it a potential anti-cancer agent. The compound’s fluorescence properties also make it useful in imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
7-(Diethylamino)-4-methylcoumarin: Another coumarin derivative with similar fluorescence properties.
4-Hydroxycoumarin: Known for its anticoagulant properties.
6,7-Dimethoxycoumarin: Used in photodynamic therapy.
Uniqueness
Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- is unique due to its specific functional groups that enhance its fluorescence and biological activity. The presence of the diethylamino and diphenyl groups provides distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
1762-91-0 |
|---|---|
Molecular Formula |
C27H27NO3 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
7-[2-(diethylamino)ethoxy]-3,4-diphenylchromen-2-one |
InChI |
InChI=1S/C27H27NO3/c1-3-28(4-2)17-18-30-22-15-16-23-24(19-22)31-27(29)26(21-13-9-6-10-14-21)25(23)20-11-7-5-8-12-20/h5-16,19H,3-4,17-18H2,1-2H3 |
InChI Key |
OBHNZJVRLLUUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















